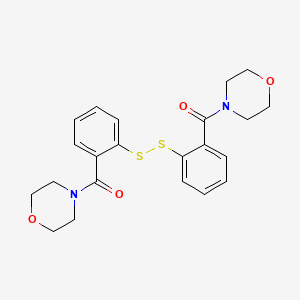
Morpholine, 4,4'-(dithiobis(2,1-phenylenecarbonyl))bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4,4’-(dithiobis(2,1-phenylenecarbonyl))bis-: is a chemical compound known for its unique structure and properties. It is commonly used in various industrial applications, including as an accelerator and vulcanizing agent in rubber products, as well as in pharmaceuticals and cosmetics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Morpholine, 4,4’-(dithiobis(2,1-phenylenecarbonyl))bis- typically involves the reaction of morpholine with a suitable disulfide compound. One common method involves the reaction of morpholine with carbon disulfide in the presence of a base, followed by oxidation to form the desired product. The reaction conditions often include controlled temperature and pH to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Morpholine, 4,4’-(dithiobis(2,1-phenylenecarbonyl))bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bond to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in diverse chemical transformations .
Biology: In biological research, it is used to study the effects of disulfide bonds in proteins and other biomolecules. It can also be used as a model compound for studying redox reactions in biological systems .
Medicine: In medicine, Morpholine, 4,4’-(dithiobis(2,1-phenylenecarbonyl))bis- is used in the formulation of pharmaceuticals, including local anesthetics and antibiotics. Its ability to form stable disulfide bonds makes it useful in drug design .
Industry: Industrially, it is used as an accelerator and vulcanizing agent in rubber products. It also finds applications in protecting metals against corrosion and tarnish by acid fumes .
Wirkmechanismus
The mechanism of action of Morpholine, 4,4’-(dithiobis(2,1-phenylenecarbonyl))bis- involves its ability to form disulfide bonds. These bonds can interact with thiol groups in proteins and other biomolecules, leading to changes in their structure and function. The compound can also participate in redox reactions, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Morpholine: A simpler compound with a similar morpholine ring structure but without the disulfide linkage.
4,4’-Dithiodimorpholine: A compound with a similar disulfide linkage but different substituents on the morpholine rings.
Uniqueness: Morpholine, 4,4’-(dithiobis(2,1-phenylenecarbonyl))bis- is unique due to its specific disulfide linkage and the presence of the phenylenecarbonyl groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
49755-48-8 |
|---|---|
Molekularformel |
C22H24N2O4S2 |
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
[2-[[2-(morpholine-4-carbonyl)phenyl]disulfanyl]phenyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C22H24N2O4S2/c25-21(23-9-13-27-14-10-23)17-5-1-3-7-19(17)29-30-20-8-4-2-6-18(20)22(26)24-11-15-28-16-12-24/h1-8H,9-16H2 |
InChI-Schlüssel |
QXJKLHIMKMICAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


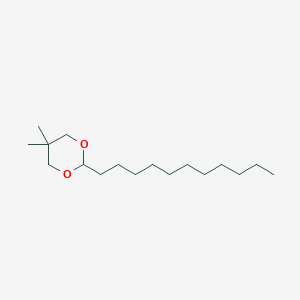
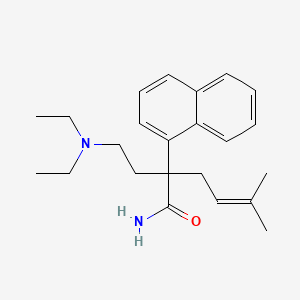
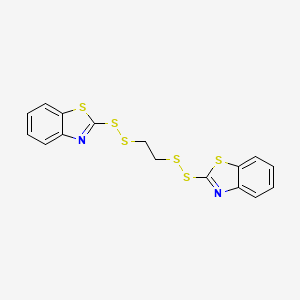
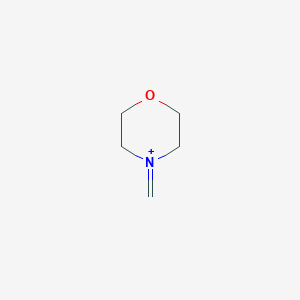
![2,4-Diamino-5-[2-[2-naphthyl]ethyl]quinazoline](/img/structure/B14667323.png)
![2-[2-(4,4,6-Trimethyl-5,6-dihydro-1,3-oxazin-2-yl)ethyl]cyclopentan-1-one](/img/structure/B14667330.png)
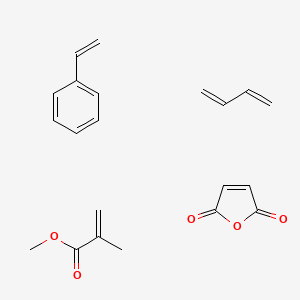


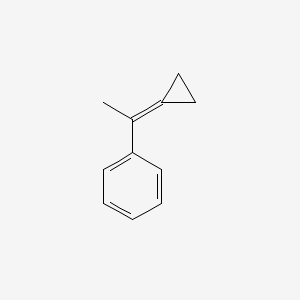
![3-[(2-Phenylhydrazinyl)methyl]-1H-indole](/img/structure/B14667356.png)
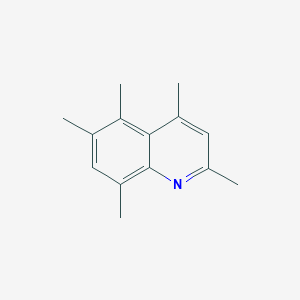

![N-[(3,5,6-Trimethylbenzofuran-2-YL)methylideneamino]benzothiazol-2-amine](/img/structure/B14667377.png)
